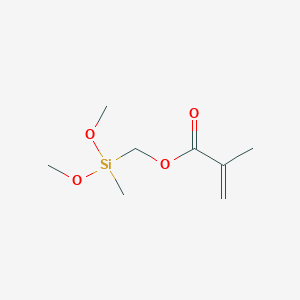

(Dimethoxy(methyl)silyl)methyl methacrylate

Description

Properties

IUPAC Name |

[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIRAZOPRQNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923707 | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121177-93-3 | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121177-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Dimethoxy(methyl)silyl)methyl Methacrylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dimethoxy(methyl)silyl)methyl methacrylate is an organosilicon compound that incorporates both a methacrylate functionality and hydrolyzable dimethoxysilyl groups. This bifunctional nature allows it to act as a versatile monomer and coupling agent in the synthesis of advanced materials. Its ability to form covalent bonds with both organic polymers and inorganic substrates makes it a valuable component in the development of composites, adhesives, coatings, and various biomaterials. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties and Structure

This compound, with the CAS number 121177-93-3, is a colorless to almost colorless liquid.[1][2] It is also known by the synonym Methacrylic Acid [Dimethoxy(methyl)silyl]methyl Ester.[1][3] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₄Si | [1][2][3] |

| Molecular Weight | 204.30 g/mol | [1][2][3] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2] |

| Purity | >90.0% (GC) | [1][2][3] |

| Flash Point | 62 °C | [3] |

| Specific Gravity (20/20) | 1.02 |

Structure

The chemical structure of this compound features a central silicon atom bonded to a methyl group, two methoxy groups, and a methyl methacrylate group through a methylene bridge. The methacrylate group is susceptible to radical polymerization, while the methoxy groups on the silicon atom can undergo hydrolysis and condensation reactions.

Caption: Chemical structure of this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general procedure for the synthesis of closely related methacryloyloxymethylalkoxysilanes can be adapted.[6]

General Synthesis of Methacryloyloxymethylalkoxysilanes[6]

This procedure involves the nucleophilic substitution reaction of a chloromethylalkoxysilane with potassium methacrylate under phase-transfer catalysis conditions.

Materials:

-

Potassium hydroxide (KOH)

-

Toluene

-

Methacrylic acid

-

Tetra-n-butylphosphonium chloride

-

4,4'-methylenebis(2,6-di-tert-butylphenol) (inhibitor)

-

Ethyl methyl ketone

-

Chloromethyldimethoxysilane (or other corresponding chloroalkylalkoxysilane)

Procedure:

-

Prepare potassium methacrylate by reacting methacrylic acid with a 50% aqueous KOH solution in toluene.

-

Remove water by azeotropic distillation.

-

To the resulting potassium methacrylate suspension, add a solution of the phase-transfer catalyst (tetra-n-butylphosphonium chloride) and a polymerization inhibitor in a mixture of toluene and ethyl methyl ketone.

-

Add the chloromethyldimethoxysilane to the reaction mixture.

-

Heat the suspension to 110°C for several hours while stirring.

-

After the reaction is complete, filter off the precipitated potassium chloride.

-

Isolate the final product by column distillation under reduced pressure.

Analytical Characterization

The purity and structure of this compound and related organosilicon compounds are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): Purity is often assessed by GC, as indicated by supplier data showing >90.0% purity determined by this method.[1][2][3] A capillary column GC with flame ionization detection (FID) can be employed. The compound, diluted in a non-reactive solvent like heptane, is injected into the GC. The resulting chromatogram will show a major peak corresponding to the product and minor peaks for any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the GC peaks, GC-MS can be utilized. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for structural elucidation of organosilicon compounds.[7][8] The spectra will confirm the presence of the methacrylate group, the methyl and methoxy groups attached to the silicon, and the methylene bridge, with chemical shifts characteristic of their respective chemical environments.

Reaction Mechanisms and Applications

The key to the functionality of this compound lies in its dual reactivity. The methoxy groups attached to the silicon atom are hydrolyzable, leading to the formation of silanol groups. These silanols can then condense with each other to form siloxane bonds or react with hydroxyl groups on the surface of inorganic materials, such as glass or metal oxides, forming a stable covalent bond. This process is fundamental to its use as a coupling agent.

Simultaneously, the methacrylate group is available for free-radical polymerization. This allows the molecule to copolymerize with other vinyl monomers to form organic polymer chains.

Caption: General reaction mechanism of a silane coupling agent.

This dual reactivity enables the formation of a durable bridge between inorganic and organic materials, leading to improved adhesion, mechanical strength, and moisture resistance in composite materials. Applications for this and similar silane methacrylates are found in:

-

Adhesion promoters for coatings and sealants.

-

Surface modification of fillers and pigments for plastics and rubber.

-

Monomers for the synthesis of specialty polymers and copolymers.

-

Components in dental composites and other biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. [Dimethoxy(methyl)silyl]methyl Methacrylate (stabilized wi… [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. adakem.com [adakem.com]

- 5. refractiveindex.info [refractiveindex.info]

- 6. afinitica.com [afinitica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of (Dimethoxy(methyl)silyl)methyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (Dimethoxy(methyl)silyl)methyl methacrylate, a valuable monomer in various fields, including biomaterials and polymer chemistry. This document outlines a common synthetic route, detailed experimental protocols, and purification methods, supported by characterization data.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of a methacrylate salt with a functionalized silane. One of the plausible routes is the reaction between potassium methacrylate and (chloromethyl)dimethoxymethylsilane. This reaction follows a nucleophilic substitution mechanism, where the methacrylate anion displaces the chloride ion from the silane.

A second potential pathway is the direct esterification of methacrylic acid with (chloromethyl)dimethoxymethylsilane. This approach, however, can be more challenging due to the need for a suitable catalyst and conditions to drive the reaction to completion and minimize side reactions.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Potassium methacrylate

-

(Chloromethyl)dimethoxymethylsilane

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium methacrylate in the chosen anhydrous solvent.

-

Addition of Silane: Slowly add (chloromethyl)dimethoxymethylsilane to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the potassium chloride byproduct. The solvent can then be removed from the filtrate under reduced pressure.

-

Extraction: The crude product can be further purified by liquid-liquid extraction. Dissolve the residue in a nonpolar organic solvent (e.g., diethyl ether or hexane) and wash with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent.

Purification

The final product, this compound, is typically purified by vacuum distillation . Due to the presence of a polymerizable methacrylate group, it is crucial to add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), before heating.

Purification Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Inhibitor Addition: Add a small amount of a suitable polymerization inhibitor to the crude product.

-

Distillation: Heat the flask gradually under reduced pressure. Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the pressure.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 121177-93-3 |

| Molecular Formula | C8H16O4Si |

| Molecular Weight | 204.30 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Purity (Typical) | >90.0% (GC) |

Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the vinyl protons of the methacrylate group, the methyl protons of the methacrylate, the methylene protons adjacent to the silyl group, the methyl protons on the silicon atom, and the methoxy protons on the silicon atom. |

| FT-IR (cm⁻¹) | Characteristic peaks for the C=O stretch of the ester, C=C stretch of the alkene, Si-O-C stretches, and C-H stretches. |

Workflow and Process Diagrams

Synthesis Workflow:

Caption: General workflow for the synthesis of the monomer.

Purification Process:

Caption: Purification workflow for the synthesized monomer.

Spectroscopic analysis of (Dimethoxy(methyl)silyl)methyl methacrylate (NMR, FT-IR)

An In-depth Spectroscopic Analysis of (Dimethoxy(methyl)silyl)methyl Methacrylate A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic properties of this compound, a key organosilane monomer. The focus is on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, offering insights into its molecular structure and functional groups. This document serves as a comprehensive resource, presenting predicted data based on analogous compounds, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow.

Molecular Structure

This compound is a bifunctional molecule featuring a polymerizable methacrylate group and a hydrolyzable dimethoxysilyl group. This structure allows it to act as a coupling agent, bridging organic polymers and inorganic surfaces.

Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and FT-IR spectroscopic analysis of this compound. These predictions are derived from the analysis of its structural components: the methacrylate group and the dimethoxy(methyl)silyl moiety.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.10 | Singlet | 1H | =CH₂ (cis to C=O) |

| ~5.55 | Singlet | 1H | =CH₂ (trans to C=O) |

| ~3.85 | Singlet | 2H | -O-CH₂-Si- |

| ~3.55 | Singlet | 6H | -Si-(OCH₃)₂ |

| ~1.95 | Singlet | 3H | -C(CH₃)= |

| ~0.15 | Singlet | 3H | -Si-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (Ester) |

| ~136.0 | =C(CH₃)- |

| ~125.5 | =CH₂ |

| ~60.0 | -O-CH₂-Si- |

| ~50.5 | -Si-(OCH₃)₂ |

| ~18.5 | -C(CH₃)= |

| ~ -5.0 | -Si-CH₃ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1640 | Medium | C=C Stretch (Alkenyl) |

| ~1450 | Medium | C-H Bend (CH₃, CH₂) |

| ~1170 | Strong | C-O Stretch (Ester) |

| ~1080 | Strong | Si-O-C Stretch |

| ~810 | Medium | Si-C Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FT-IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -10 to 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

-

An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

Visualizations

The following diagrams illustrate the experimental workflow and the structural correlations for the spectroscopic analysis.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Structure-Spectra Correlations.

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Poly((Dimethoxy(methyl)silyl)methyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of poly((dimethoxy(methyl)silyl)methyl methacrylate). Due to the limited direct experimental data available for this specific polymer, this guide synthesizes information from related polymers, namely poly(methyl methacrylate) (PMMA) and various polysiloxanes, to project the thermal behavior of the title polymer. The inclusion of dimethoxy(methyl)silyl functionality is anticipated to significantly influence the degradation pathway compared to conventional PMMA.

Introduction

Poly(this compound) is a specialty polymer that combines the well-known properties of polymethacrylates with the unique characteristics of silicon-containing materials. The presence of the dimethoxy(methyl)silyl group in the side chain is expected to impact its thermal stability, degradation mechanism, and surface properties. Understanding these characteristics is crucial for its application in fields such as drug delivery, specialty coatings, and advanced materials. This guide outlines the expected thermal behavior, potential degradation pathways, and standard experimental protocols for characterization.

Predicted Thermal Properties

The thermal stability of poly(this compound) is expected to be influenced by both the methacrylate backbone and the silyl side chains. For comparative purposes, the typical thermal properties of poly(methyl methacrylate) (PMMA) and polydimethylsiloxane (PDMS), a common polysiloxane, are presented below.

Table 1: Comparative Thermal Properties of PMMA and PDMS

| Property | Poly(methyl methacrylate) (PMMA) | Polydimethylsiloxane (PDMS) | Predicted Influence on Poly(this compound) |

| Glass Transition Temperature (Tg) | ~105 °C (atactic)[1] | ~ -127 °C[1] | The bulky silyl side group may increase Tg compared to PMMA due to steric hindrance, but the flexible Si-O bonds could also plasticize the polymer, potentially lowering Tg. |

| Decomposition Temperature (Td) in Inert Atmosphere | Onset ~250-300 °C, Peak ~350-400 °C[2][3][4] | Onset ~350-400 °C, Peak ~450-550 °C[5] | The Si-O bonds are inherently more thermally stable than C-C bonds, suggesting a potential increase in the onset of decomposition compared to PMMA.[6] |

| Char Yield at High Temperatures (Inert Atmosphere) | Very low (<1%) | Can be significant, forming silicon-containing ceramics | The silicon content should lead to a higher char yield compared to PMMA, as it can form a silica-like residue upon degradation. |

Experimental Protocols

Standard thermal analysis techniques are employed to characterize the thermal stability and degradation of polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and char yield.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal degradation, and under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability. The flow rate is typically maintained at 20-100 mL/min.

-

Heating Program: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied from ambient temperature to a final temperature (e.g., 800-1000 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins), the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like the glass transition temperature (Tg).

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: A heat-cool-heat cycle is commonly used. The first heating scan is to erase the thermal history of the sample. The sample is heated to a temperature above its expected Tg, then cooled at a controlled rate, and finally heated again at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined from the second heating scan.

Proposed Degradation Profile

The degradation of poly(this compound) is likely to be a complex process involving reactions of both the methacrylate backbone and the silyl side chains.

Methacrylate Backbone Degradation

Similar to PMMA, the methacrylate backbone is expected to degrade primarily through a radical depolymerization mechanism, often referred to as "unzipping," to yield the monomer.[2][4][7] This process is typically initiated by chain scission at weak links within the polymer backbone.

Silyl Side Chain Reactions

The dimethoxy(methyl)silyl groups are susceptible to hydrolysis, especially in the presence of moisture, even at elevated temperatures.[8][9][10][11] This hydrolysis would produce silanol (Si-OH) groups and methanol. The resulting silanol groups are reactive and can undergo condensation reactions with other silanol or methoxysilyl groups to form siloxane (Si-O-Si) crosslinks.[12] This crosslinking can lead to the formation of a more stable, ceramic-like char, which would explain the anticipated higher char yield compared to PMMA.

Proposed Overall Degradation Pathway

A plausible degradation pathway would involve the following concurrent or sequential steps:

-

Initiation: Thermal energy causes random scission of the polymer backbone, creating macroradicals.

-

Depolymerization: The macroradicals undergo depolymerization, releasing the monomer, this compound.

-

Side Chain Hydrolysis: In the presence of water (even trace amounts), the dimethoxysilyl groups hydrolyze to form silanol groups.

-

Side Chain Condensation: The newly formed silanol groups condense with each other or with remaining methoxysilyl groups, forming siloxane crosslinks between polymer chains.

-

Char Formation: At higher temperatures, the crosslinked structure undergoes further rearrangement and condensation to form a stable silicon-based char.

Conclusion

The thermal stability and degradation profile of poly(this compound) are predicted to be a hybrid of the behaviors of polymethacrylates and polysiloxanes. The methacrylate backbone likely dictates the initial depolymerization, while the silyl side chains are expected to undergo hydrolysis and condensation reactions, leading to crosslinking and the formation of a thermally stable char. This unique degradation behavior could be advantageous in applications requiring controlled degradation or the formation of a protective ceramic layer at high temperatures. Experimental verification using TGA, DSC, and pyrolysis-GC-MS is essential to fully elucidate the thermal properties of this promising material.

References

- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. primescholars.com [primescholars.com]

- 6. Silicone Nanocomposites with Enhanced Thermal Resistance: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polychemistry.com [polychemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Characteristics of (Dimethoxy(methyl)silyl)methyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dimethoxy(methyl)silyl)methyl methacrylate is a bifunctional molecule of significant interest in materials science and drug delivery, owing to its polymerizable methacrylate group and a hydrolyzable dimethoxymethylsilyl moiety. This technical guide provides a comprehensive overview of its solubility characteristics in a range of common organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this guide offers a predictive solubility profile based on the chemical properties of its constituent functional groups—methacrylate esters and alkoxysilanes. Furthermore, this document outlines general experimental protocols for determining solubility and presents a logical workflow for solvent selection to aid researchers in optimizing their experimental designs.

Introduction

This compound is a versatile monomer used in the synthesis of functional polymers and as a coupling agent to enhance adhesion between organic and inorganic materials. Its unique structure, combining a reactive methacrylate group for polymerization and a moisture-sensitive silane group for surface modification, makes the choice of an appropriate solvent crucial for its successful application. An ideal solvent must not only dissolve the monomer to the desired concentration but also be compatible with the intended reaction or application, avoiding premature hydrolysis of the silane moiety or unwanted side reactions with the methacrylate group. This guide aims to provide a foundational understanding of its solubility behavior to inform solvent selection for various applications, including polymerization, surface functionalization, and formulation development.

Predicted Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." Its chemical structure possesses both polar (ester and dimethoxysilyl groups) and non-polar (methyl and methylene groups) characteristics, suggesting a broad range of solubility in organic solvents. The following table summarizes the predicted solubility based on the known behavior of methyl methacrylate and other silane coupling agents.

Disclaimer: The following data is predictive and qualitative in nature, derived from the general solubility of similar chemical structures. It is strongly recommended that researchers perform their own solubility tests for their specific application and solvent grade.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Reactive | Expected to be soluble due to the polarity of the ester and silane groups. However, these are protic solvents and can cause slow hydrolysis of the dimethoxysilyl group, especially in the presence of trace amounts of water or catalyst (acid/base).[1][2] Methanol is more reactive than ethanol for hydrolysis of methoxysilanes.[3][4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | These polar aprotic solvents are excellent solvents for both methacrylates and many silane coupling agents.[5][6] They are generally unreactive towards the silane group under anhydrous conditions. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | As an ester itself, the compound is expected to be fully miscible with other simple ester solvents due to similar intermolecular forces. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The organic part of the molecule allows for good solubility in non-polar aromatic solvents.[5] These are good choices for applications where hydrolysis must be strictly avoided. |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Generally good solvents for a wide range of organic compounds, including methacrylates.[6] Should be used with caution due to their own reactivity and toxicity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | These are good polar aprotic solvents for methacrylates and are unlikely to react with the silane group under anhydrous conditions.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble to Insoluble | The polarity of the ester and silane groups will likely limit solubility in these non-polar solvents. |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is a strong polar aprotic solvent and is expected to be a good solvent for this compound. |

Experimental Protocols for Solubility Determination

Given the lack of specific quantitative data, researchers will need to determine the solubility of this compound for their specific needs. The following are general-purpose protocols that can be adapted.

Protocol 1: Visual Miscibility Test (Qualitative)

This method is a rapid and straightforward way to determine if the compound is miscible, partially miscible, or immiscible in a given solvent.[7]

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass vials with caps

-

Pipettes

Procedure:

-

Add 1 mL of the solvent to a clean, dry vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial and shake vigorously for 30-60 seconds.

-

Allow the vial to stand undisturbed and observe.

-

Miscible: A single, clear phase is observed.

-

Partially Miscible: The solution appears cloudy or two phases are present, but some dissolution is apparent.

-

Immiscible: Two distinct layers are observed.

-

Protocol 2: Gravimetric Method for Quantitative Solubility

This method can be used to determine the solubility of the compound in a solvent in terms of g/100 mL.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or stirrer

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Evaporating dish

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[8]

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved droplets are taken.

-

Filter the solution to remove any suspended micro-droplets.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered, saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the non-volatile solute is achieved.

-

Reweigh the evaporating dish with the residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step that depends on the intended application. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable organic solvent.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, a strong predictive understanding of its behavior in various organic solvents can be established by examining its constituent functional groups. It is anticipated to be highly soluble in polar aprotic solvents such as ketones, esters, and ethers, and also show good solubility in aromatic hydrocarbons. A critical consideration for its use is the potential for hydrolysis of the dimethoxysilyl group in protic solvents, a reaction that can be either a desirable feature for certain applications or an unintended side reaction to be avoided. The experimental protocols and the solvent selection workflow provided in this guide offer a practical framework for researchers to systematically identify the optimal solvent for their specific needs, ensuring the stability and reactivity of this versatile bifunctional monomer are appropriately managed.

References

- 1. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The Use and Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 5. uychem.com [uychem.com]

- 6. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Hydrolysis Mechanism of Dimethoxy(methyl)silyl Groups in Methacrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of dimethoxy(methyl)silyl functional groups within methacrylate-based polymer systems. Understanding this process is critical for the rational design of advanced materials with applications in controlled drug delivery, self-healing materials, and stimuli-responsive coatings. This document details the underlying chemistry, kinetics, influencing factors, and analytical techniques pertinent to the hydrolytic cleavage of the silicon-oxygen bond in these polymers.

Introduction: The Significance of Silyl Ether Hydrolysis in Polymer Science

Methacrylate polymers functionalized with hydrolyzable silyl ether groups, such as the dimethoxy(methyl)silyl moiety, are a versatile class of materials. The silicon-oxygen bond in these groups is susceptible to cleavage in the presence of water, a reaction that can be precisely controlled by various factors. This hydrolytic instability is not a drawback but rather a design feature that can be harnessed for a variety of applications.

In the field of drug delivery, the tunable hydrolysis of silyl ethers allows for the development of prodrugs where the therapeutic agent is tethered to a polymer backbone via a silyl ether linkage. The rate of drug release can then be modulated by the local chemical environment, such as pH.[1] This enables the design of drug delivery systems that release their payload in a controlled manner over hours, days, or even months.[1] Furthermore, the hydrolysis of these silyl groups can be used to trigger changes in the physicochemical properties of the polymer, such as its hydrophilicity, which can be exploited for targeted drug delivery and the fabrication of "smart" biomaterials.

The Core Hydrolysis Mechanism

The fundamental reaction is the hydrolysis of the dimethoxy(methyl)silyl group to a silanol group, which can then undergo condensation to form siloxane cross-links. The hydrolysis of alkoxysilanes, in general, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis proceeds via a protonation step, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction mechanism is generally considered to be SN2-like.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. This mechanism is also SN2-like, involving a pentacoordinate transition state.

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of alkoxysilanes is influenced by a multitude of factors. While specific kinetic data for polymers containing the dimethoxy(methyl)silyl group is not extensively available, data from analogous systems provide valuable insights.

| Silane Structure | pH | Rate Constant | Activation Energy (Ea) | Reference |

| 3-methacryloyloxypropyl(dimethoxy)methylsilane | 4 | Slower than trimethoxy counterpart | Not Reported | [Pfeiffer et al., 2003] |

| 3-methacryloyloxypropyl(dimethoxy)methylsilane | 9 | Slower than trimethoxy counterpart | Not Reported | [Pfeiffer et al., 2003] |

| Methyltriethoxysilane (MTES) | 3.13 | Not Reported | 57.61 kJ/mol | [Issa et al., 2019] |

| Methyltriethoxysilane (MTES) | 3.83 | Not Reported | 97.84 kJ/mol | [Issa et al., 2019] |

| 3-(trimethoxysilyl)propyl methacrylate | 7 | Lowest hydrolysis rate | Not Reported | [PubChem CID 17318] |

Experimental Protocols

Synthesis of Poly(methyl methacrylate-co-3-(dimethoxymethylsilyl)propyl methacrylate)

This protocol describes a typical free-radical copolymerization to produce a methacrylate polymer with pendant dimethoxy(methyl)silyl groups.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

3-(Dimethoxymethylsilyl)propyl methacrylate (DMSPM)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous toluene as solvent

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired molar ratio of MMA and DMSPM in anhydrous toluene. A typical monomer concentration is 1-2 M.

-

Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 60-70 °C and stir for 4-24 hours, depending on the desired conversion and molecular weight.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol or hexane, with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.

-

Characterize the copolymer composition and molecular weight using techniques such as 1H NMR spectroscopy and gel permeation chromatography (GPC).

Monitoring Hydrolysis by 1H NMR Spectroscopy

1H NMR is a powerful technique to monitor the hydrolysis of the dimethoxy(methyl)silyl group by observing the disappearance of the methoxy protons and the appearance of methanol.

Sample Preparation:

-

Dissolve a known amount of the silyl-functionalized polymer in a deuterated solvent (e.g., CDCl3 or acetone-d6).

-

Add a specific amount of D2O containing a known concentration of an acid or base catalyst (e.g., DCl or NaOD) to initiate hydrolysis.

-

Transfer the solution to an NMR tube.

NMR Acquisition:

-

Acquire 1H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the methoxy proton signal (a singlet typically around 3.5 ppm) and the increase in the integral of the methanol methyl proton signal.

-

The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration of the methoxy groups versus time.

Analysis of Hydrolysis by ATR-FTIR Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive technique ideal for monitoring the hydrolysis of polymer films.

Sample Preparation:

-

Cast a thin film of the silyl-functionalized polymer onto an ATR crystal (e.g., ZnSe or Ge) from a suitable solvent.

-

Ensure the film is uniform and free of solvent.

FTIR Analysis:

-

Record an initial ATR-FTIR spectrum of the dry polymer film.

-

Expose the film to a controlled humidity environment or immerse it in an aqueous solution of a specific pH.

-

Record spectra at regular time intervals.

-

Monitor the decrease in the intensity of the Si-O-C stretching vibration (typically around 1080-1100 cm-1) and the appearance and broadening of the O-H stretching band (around 3200-3600 cm-1) due to the formation of silanol groups and water absorption.[2]

Visualizing the Hydrolysis Pathway and Experimental Workflow

Signaling Pathways

Caption: Acid-catalyzed hydrolysis mechanism.

Caption: Base-catalyzed hydrolysis mechanism.

Experimental Workflow

Caption: Workflow for synthesis and hydrolysis analysis.

Conclusion: Harnessing Hydrolysis for Advanced Applications

The hydrolysis of dimethoxy(methyl)silyl groups in methacrylate polymers is a fundamentally important reaction that underpins the functionality of a wide range of advanced materials. By understanding and controlling the kinetics of this process, researchers and drug development professionals can design sophisticated systems for controlled release, self-healing materials, and responsive surfaces. The methodologies and data presented in this guide provide a solid foundation for the rational design and analysis of these innovative polymeric materials. The ability to tune the hydrolytic stability of the silyl ether bond through chemical design will continue to be a key enabling technology in the development of next-generation smart materials.

References

CAS number 121177-93-3 safety and handling precautions.

An In-depth Technical Guide to the Safety and Handling of (Methacryloxymethyl)methyldimethoxysilane (CAS Number 121177-93-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (Methacryloxymethyl)methyldimethoxysilane (CAS No. 121177-93-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data presentation, handling protocols, and clear visualizations of procedural workflows.

Chemical Identification and Physical Properties

(Methacryloxymethyl)methyldimethoxysilane is an organosilicon compound featuring both a methacrylate functional group, which allows for polymerization, and a dimethoxysilane group, which enables adhesion to inorganic substrates.[1] This dual functionality makes it valuable as a coupling agent in the formulation of adhesives, coatings, and sealants.[1]

Table 1: Physical and Chemical Properties of (Methacryloxymethyl)methyldimethoxysilane

| Property | Value | Reference(s) |

| CAS Number | 121177-93-3 | [2] |

| Molecular Formula | C₈H₁₆O₄Si | [2] |

| Molecular Weight | 204.30 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 205 °C | [2] |

| Density | 1.020 g/cm³ | [2] |

| Refractive Index | 1.4274 | [2] |

| Flash Point | 82 °C (180 °F) | [2] |

| Autoignition Temperature | 300 °C | [2] |

| Viscosity | 1.4 cSt | [2] |

Toxicological Data and Hazard Classification

The primary hazards associated with (Methacryloxymethyl)methyldimethoxysilane are eye and skin irritation. While some notifications to the ECHA C&L Inventory suggest it does not meet GHS hazard criteria, a significant portion of reports indicates otherwise. Therefore, it is prudent to handle this chemical as a hazardous substance. Upon hydrolysis, which can occur on contact with moisture, methoxy silanes like this compound can release methanol, a toxic byproduct.[3]

Table 2: Toxicological and Hazard Information

| Parameter | Value / Classification | Reference(s) |

| Acute Oral Toxicity (Rat LD₅₀) | >2000 mg/kg | [2] |

| GHS Hazard Statements | H315 : Causes skin irritationH319 : Causes serious eye irritation | [4] |

| GHS Precautionary Statements | P264 : Wash skin thoroughly after handling.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313 : If skin irritation occurs: Get medical advice/attention.P337+P313 : If eye irritation persists: Get medical advice/attention. | [4][5] |

Note: GHS classifications are based on aggregated data and reports for similar compounds. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier.

Experimental Protocols and Handling Procedures

Due to the hazards of skin and eye irritation, and the reactivity of the compound, stringent handling procedures must be followed.[1][4] The protocols below are based on general best practices for handling silane coupling agents and methacrylate monomers.[3][4][6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection : Chemical safety goggles are mandatory.[6]

-

Hand Protection : Neoprene or nitrile rubber gloves should be worn.[5]

-

Skin Protection : A lab coat or other protective clothing is required to prevent skin contact.

-

Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4][6]

General Handling and Storage

-

Ventilation : Always handle this chemical in a well-ventilated area or a chemical fume hood to minimize vapor inhalation.[4][6]

-

Moisture Sensitivity : The compound is sensitive to moisture and will hydrolyze.[3] Keep containers tightly sealed when not in use. It is recommended to replace the headspace in opened containers with dry nitrogen to prevent degradation.[3][6]

-

Storage : Store in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

-

Spills : In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Preparation of Working Solutions (Aqueous)

This compound is often used as a dilute solution to treat inorganic surfaces. The following is a general protocol for preparing a working solution.

Experimental Protocol: Preparation of a Dilute Aqueous Solution

-

Solvent Preparation : Prepare the desired volume of deionized water. If the silane has poor water solubility, a co-solvent like ethanol can be used.

-

pH Adjustment : Adjust the pH of the water or water/alcohol mixture to between 4.0 and 5.0 using a weak acid, such as acetic acid. This acidic condition catalyzes the hydrolysis of the methoxy groups to reactive silanol groups.[7]

-

Silane Addition : While vigorously stirring the acidified solvent, slowly add the required amount of (Methacryloxymethyl)methyldimethoxysilane to achieve the target concentration (typically 0.5-2.0%).

-

Hydrolysis : Continue stirring the solution for approximately 30-60 minutes to allow for complete hydrolysis of the silane. The solution should become clear.[3]

-

Use : The freshly prepared solution should be used promptly, ideally within a few hours, as the hydrolyzed silanols can self-condense and lose reactivity over time.

Workflow and Process Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for the safe handling of (Methacryloxymethyl)methyldimethoxysilane.

Caption: General laboratory workflow for handling (Methacryloxymethyl)methyldimethoxysilane.

Caption: Workflow for preparing a dilute aqueous solution of the silane coupling agent.

Biological Signaling Pathways

No information regarding the interaction of (Methacryloxymethyl)methyldimethoxysilane with biological signaling pathways was identified in the reviewed literature. This is consistent with its intended use as a materials science chemical rather than a bioactive agent. Its toxicological effects are primarily related to local irritation at the site of contact.

Conclusion

(Methacryloxymethyl)methyldimethoxysilane is a valuable industrial chemical with defined hazards that can be managed with appropriate safety protocols. The primary risks are skin and eye irritation, which necessitate the use of proper personal protective equipment and handling within a well-ventilated area. Its sensitivity to moisture requires careful storage and handling to maintain chemical integrity. By adhering to the guidelines outlined in this document, researchers and scientists can safely utilize this compound in their work. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most current and detailed information.

References

- 1. petrochemistry.eu [petrochemistry.eu]

- 2. Couplingagents | PDF [slideshare.net]

- 3. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]

- 4. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 5. gelest.com [gelest.com]

- 6. Silane Coupling Agent Handling Precautions - Knowledge [sanjichem.com]

- 7. chemsilicone.com [chemsilicone.com]

Optical Properties of Silyl Methacrylates: A Technical Guide on (Dimethoxy(methyl)silyl)methyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the refractive index and optical properties of polymers derived from (Dimethoxy(methyl)silyl)methyl methacrylate. Due to the limited availability of direct experimental data for the homopolymer, this document synthesizes information from related silyl methacrylate copolymers and the well-characterized Poly(methyl methacrylate) (PMMA). The inclusion of dimethoxy(methyl)silyl functional groups into a methacrylate polymer backbone is anticipated to modify key optical parameters such as the refractive index and Abbe number. This guide presents a compilation of relevant data from analogous polymer systems, outlines common experimental protocols for optical characterization, and provides a visual representation of the typical workflow for synthesizing and characterizing such materials. This information is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced optical materials for various applications, including in the biomedical and pharmaceutical fields.

Introduction

Predicted Optical Properties

The optical properties of a polymer are intrinsically linked to its chemical structure. The introduction of a dimethoxy(methyl)silyl group to the methacrylate backbone is expected to influence the refractive index and Abbe number.

Refractive Index: The presence of silicon, which has a higher atomic number and polarizability than carbon, generally leads to an increase in the refractive index of a polymer. However, the dimethoxy groups are less dense than a pure silicon network, which can moderate this effect. Therefore, it is predicted that the refractive index of poly[this compound] would be slightly higher than that of standard PMMA.

Abbe Number: The Abbe number is a measure of the material's chromatic dispersion. Generally, materials with higher refractive indices tend to have lower Abbe numbers, indicating greater chromatic dispersion. It is anticipated that the incorporation of the silyl group may lead to a slight decrease in the Abbe number compared to PMMA.

Data Presentation: Optical Properties of Analogous Polymers

To provide a quantitative context, the following table summarizes the known optical properties of PMMA, a foundational polymer, and provides a list of refractive indices for various other relevant polymers.

| Polymer | Refractive Index (n_D) | Abbe Number (ν_d) |

| Poly(methyl methacrylate) (PMMA) | ~1.491 | ~58 |

| Poly(dimethyl siloxane) | ~1.404 | - |

| Poly(n-hexyl methacrylate) | ~1.481 | - |

| Poly(isobutyl methacrylate) | ~1.477 | - |

| Poly(sec-butyl methacrylate) | ~1.480 | - |

Note: The data for PMMA is well-established[1]. The refractive indices for other polymers are provided for comparative purposes[2]. Specific data for poly[this compound] is not available.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the optical properties of a polymer film derived from this compound.

Polymer Synthesis: Free Radical Polymerization

A common method for synthesizing methacrylate-based polymers is free radical polymerization.

-

Monomer Purification: The this compound monomer is purified by passing it through a column of basic alumina to remove any inhibitors.

-

Initiator and Solvent: A free radical initiator, such as azobisisobutyronitrile (AIBN), is dissolved in an appropriate solvent, like toluene or ethyl acetate.

-

Polymerization Reaction: The purified monomer is added to the initiator solution. The reaction mixture is then deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent inhibition of the polymerization by oxygen.

-

Thermal Initiation: The reaction vessel is heated to a specific temperature (typically 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a set period (e.g., 24 hours).

-

Polymer Precipitation and Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and re-precipitated to remove any unreacted monomer and initiator.

-

Drying: The purified polymer is dried in a vacuum oven until a constant weight is achieved.

Thin Film Preparation: Spin Coating

For optical characterization, uniform thin films of the polymer are required.

-

Substrate Preparation: Silicon wafers or glass slides are cleaned using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to ensure a pristine surface.

-

Polymer Solution: A solution of the synthesized polymer is prepared in a suitable solvent (e.g., toluene or chloroform) at a specific concentration.

-

Spin Coating: A small amount of the polymer solution is dispensed onto the center of the prepared substrate. The substrate is then rotated at a high speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force causes the solution to spread evenly across the substrate, and the solvent evaporates, leaving a thin polymer film.

-

Annealing: The coated substrate is annealed on a hot plate or in an oven at a temperature above the polymer's glass transition temperature to remove any residual solvent and to relax the polymer chains.

Optical Property Characterization

Spectroscopic ellipsometry is a non-destructive optical technique for determining the dielectric properties (including refractive index and extinction coefficient) and thickness of thin films.

-

Instrumentation: A variable angle spectroscopic ellipsometer is used.

-

Measurement: A beam of polarized light is reflected off the surface of the polymer film at a specific angle of incidence. The change in polarization of the reflected light is measured as a function of wavelength.

-

Data Modeling: The experimental data (Psi and Delta) is fitted to an optical model (e.g., a Cauchy model or a Sellmeier model) to extract the refractive index, extinction coefficient, and film thickness. The model typically consists of the substrate, the polymer film, and a surface roughness layer.

UV-Visible spectroscopy is used to measure the amount of light that is transmitted or absorbed by the polymer film as a function of wavelength.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: The polymer film on a transparent substrate (e.g., quartz) is placed in the sample beam of the spectrophotometer. A bare substrate is placed in the reference beam to correct for any absorption or reflection from the substrate.

-

Data Acquisition: The transmittance and absorbance spectra are recorded over a specific wavelength range (e.g., 200-1100 nm). High transmittance in the visible region indicates good optical clarity.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and characterization of silyl methacrylate polymers.

Caption: Experimental workflow for synthesis and optical characterization.

Caption: Logical relationship of synthesis to optical properties.

Conclusion

While direct experimental data on the optical properties of poly[this compound] remains to be fully characterized and reported in the literature, this technical guide provides a robust framework for understanding its expected behavior. By leveraging data from analogous silyl methacrylate copolymers and the well-understood properties of PMMA, it is predicted that the incorporation of the dimethoxy(methyl)silyl group will result in a polymer with a slightly elevated refractive index and potentially a lower Abbe number, while maintaining high optical transparency. The experimental protocols detailed herein offer a standardized approach for the synthesis and comprehensive optical characterization of this and similar advanced polymer systems. This guide serves as a foundational resource for scientists and researchers, facilitating the exploration and application of these materials in innovative optical and biomedical technologies.

References

Commercial suppliers and purity grades of (Dimethoxy(methyl)silyl)methyl methacrylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Dimethoxy(methyl)silyl)methyl methacrylate (CAS No. 121177-93-3), a versatile organosilicon methacrylate monomer. It is intended to be a valuable resource for professionals in research, development, and manufacturing who are exploring the applications of this compound in areas such as polymer synthesis, surface modification, and the formulation of advanced materials.

Commercial Availability and Purity

This compound is available from several commercial chemical suppliers. The primary purity grade offered is typically greater than 90% as determined by gas chromatography (GC), with some suppliers providing grades of 95% or higher. The compound is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT), to prevent premature polymerization.

For researchers and developers, it is crucial to consider the purity and the presence of any stabilizers, as these can influence reaction kinetics and the properties of the final materials. It is recommended to obtain a certificate of analysis (CoA) from the supplier for specific batch information.

A summary of prominent commercial suppliers and their typical product specifications is provided in the table below.

| Supplier | Product Number | Purity Grade | CAS Number | Additional Information |

| Tokyo Chemical Industry (TCI) | D5699 | >90.0% (GC)[1][2] | 121177-93-3 | Stabilized with BHT.[1][2] |

| Sigma-Aldrich (Ambeed) | AMBH97F11330 | 95% | 121177-93-3 | - |

| CymitQuimica | 3B-D5699 | >90.0% (GC)[3] | 121177-93-3 | Supplied by TCI.[3] |

| BLD Pharm | BD136934 | >95.0% | 121177-93-3 | - |

| Oakwood Chemical | 241862 | 95% | 121177-93-3 | - |

| GlobalChemMall | - | - | 121177-93-3[4] | Chinese manufacturer.[4] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆O₄Si[3] |

| Molecular Weight | 204.30 g/mol [3] |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Refractive Index | Not readily available |

Experimental Protocols and Applications

This compound is a bifunctional molecule, containing a polymerizable methacrylate group and a hydrolyzable dimethoxysilyl group. This dual reactivity makes it a valuable monomer for the synthesis of functional polymers and for the surface modification of various substrates.

Polymerization Reactions

The methacrylate group of this compound allows it to undergo free-radical polymerization, either as a homopolymer or as a copolymer with other vinyl monomers. The resulting polymers will have pendant dimethoxysilyl groups, which can be used for subsequent crosslinking reactions through hydrolysis and condensation, leading to the formation of a siloxane network.

Representative Experimental Protocol: Free-Radical Solution Polymerization

This protocol is a general representation and may require optimization for specific applications.

-

Materials: this compound, a comonomer (e.g., methyl methacrylate), a free-radical initiator (e.g., azobisisobutyronitrile, AIBN), and an anhydrous solvent (e.g., toluene or tetrahydrofuran).

-

Procedure: a. The monomer(s) and initiator are dissolved in the anhydrous solvent in a reaction vessel equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. b. The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. c. The reaction mixture is heated to the appropriate temperature (typically 60-80 °C for AIBN) and stirred for a specified period (e.g., 4-24 hours). d. The polymerization is terminated by cooling the reaction mixture to room temperature. e. The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

References

- 1. [Dimethoxy(methyl)silyl]methyl Methacrylate | 121177-93-3 | TCI Deutschland GmbH [tcichemicals.com]

- 2. [Dimethoxy(methyl)silyl]methyl Methacrylate | 121177-93-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. [Dimethoxy(methyl)silyl]methyl Methacrylate (stabilized wi… [cymitquimica.com]

- 4. globalchemmall.com [globalchemmall.com]

A Technical Guide to Silyl-Functionalized Methacrylate Polymers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Silyl-functionalized methacrylate polymers represent a versatile class of materials with a unique combination of properties derived from their organic methacrylate backbone and inorganic silane side chains. This duality allows for the creation of polymers with tunable characteristics, such as hydrophobicity, thermal stability, and reactivity, making them highly valuable in a wide range of applications, from advanced coatings to sophisticated biomedical devices and drug delivery systems. This technical guide provides a comprehensive review of the literature on silyl-functionalized methacrylate polymers, focusing on their synthesis, key properties, and potential in drug development.

Synthesis of Silyl-Functionalized Methacrylate Polymers

The synthesis of silyl-functionalized methacrylate polymers can be broadly divided into two main strategies: the polymerization of silyl-functionalized methacrylate monomers and the post-polymerization modification of methacrylate polymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are widely employed to achieve well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions.[1][2]

Monomer Synthesis

A common precursor for many silyl-functionalized methacrylate polymers is 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). It is a bifunctional organosilane with a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group.[3] The industrial synthesis of TMSPMA is typically achieved through the hydrosilylation of allyl methacrylate with trimethoxysilane, a reaction often catalyzed by a platinum complex.[3]

Caption: Synthesis of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA).

Polymerization Techniques

ATRP is a robust method for the controlled polymerization of functional monomers like TMSPMA. It allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[1] ATRP can be used to create various polymer architectures, including block copolymers and polymer brushes on surfaces.[4][5]

RAFT polymerization is another versatile controlled radical polymerization technique applicable to a wide range of monomers, including silyl-functionalized methacrylates.[2][6] This method is known for its tolerance to a variety of functional groups and reaction conditions.

GTP is a living polymerization method particularly suitable for methacrylate monomers. It proceeds at ambient temperatures and allows for the synthesis of block copolymers with well-defined structures.[7][8][9]

Conventional free radical polymerization is also used for the synthesis of silyl-functionalized methacrylate polymers, especially for applications where precise control over the polymer architecture is not critical, such as in some coating formulations.[10][11] Anionic living polymerization has also been reported for the synthesis of these polymers.[12]

Quantitative Data on Polymer Synthesis

The choice of polymerization technique significantly impacts the characteristics of the resulting silyl-functionalized methacrylate polymer. The following tables summarize key quantitative data from the literature for different polymerization methods.

Table 1: Atom Transfer Radical Polymerization (ATRP) of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) [1]

| [Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 100:1:1:2 | 70 | 4 | 85 | 18,500 | 1.15 |

| 200:1:1:2 | 70 | 6 | 92 | 38,200 | 1.20 |

| 50:1:0.5:1 | 60 | 8 | 78 | 12,300 | 1.18 |

Table 2: RAFT Polymerization of Silyl-Functionalized Methacrylates [6]

| RAFT Agent | [Monomer]:[Agent]:[Initiator] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| CPDB | 100:1:0.1 | 70 | 16 | 95 | 22,000 | 1.12 |

| Trithiocarbonate | 200:1:0.2 | 60 | 24 | 88 | 45,000 | 1.15 |

| DDMAT | 150:1:0.15 | 80 | 12 | 91 | 33,500 | 1.19 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of silyl-functionalized methacrylate polymers.

Synthesis of Poly(3-(trimethoxysilyl)propyl methacrylate) via ATRP[1]

Materials:

-

3-(trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous solvent (e.g., toluene or anisole)

Procedure:

-

In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

-

In a separate flask, dissolve TMSPMA, EBiB, and PMDETA in the anhydrous solvent.

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes.

-

Transfer the degassed solution to the flask containing CuBr via a cannula under a positive nitrogen pressure.

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Withdraw samples periodically using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

-

Terminate the polymerization by cooling the flask to room temperature and exposing the catalyst complex to air.

-

Purify the polymer by precipitation in a non-solvent such as methanol or hexane.

Characterization of Silyl-Functionalized Methacrylate Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine monomer conversion and the chemical structure of the polymer.

-

¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.

-

²⁹Si NMR: Confirms the presence and environment of the silicon atoms in the silyl functional groups.[13]

Gel Permeation Chromatography (GPC):

-

Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Used to identify the characteristic functional groups present in the monomer and polymer, such as the ester carbonyl, Si-O-C, and Si-O-Si bonds.[11]

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.[14]

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer.[14]

Properties and Applications

The unique properties of silyl-functionalized methacrylate polymers make them suitable for a variety of high-performance applications.

Properties

-

Adhesion: The silyl groups can form strong covalent bonds with inorganic surfaces, leading to excellent adhesion.[15]

-

Hydrophobicity: The presence of siloxane moieties imparts hydrophobic properties to the polymer surface.[16]

-

Tunable Hydrolysis: The hydrolysis rate of the silyl ester groups can be controlled, which is a key feature in applications like self-polishing marine coatings.[17]

-

Crosslinking: The trimethoxysilyl groups can undergo hydrolysis and condensation to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material.[15]

Applications

These polymers are extensively used in the formulation of antifouling paints for marine applications, where the controlled hydrolysis of the silyl groups leads to a self-polishing effect that prevents the accumulation of marine organisms.[17][18][19] They also serve as effective coupling agents and adhesion promoters in composites and coatings.[3]

The biocompatibility and tunable properties of silyl-functionalized methacrylate polymers make them attractive for biomedical applications.[20]

-

Drug Delivery Vectors: These polymers can be used to functionalize drug carriers, such as mesoporous silica nanoparticles, to create "smart" drug delivery systems that respond to stimuli like pH.[4][21][22][23][24] The silyl groups can be used to attach targeting ligands or to control the release of encapsulated drugs.

Caption: Role of silyl-functionalized polymers in drug delivery systems.

-

Tissue Engineering: Scaffolds based on silyl-functionalized methacrylate-POSS (Polyhedral Oligomeric Silsesquioxane) hybrids have been developed for bone replacement applications, demonstrating the potential of these materials in regenerative medicine.[13]

-

Biocompatible Coatings: These polymers can be used to create biocompatible and antifouling coatings for medical implants and devices.[25]

Conclusion

Silyl-functionalized methacrylate polymers are a highly versatile and promising class of materials. The ability to tailor their properties through controlled polymerization techniques and the incorporation of functional silyl groups opens up a vast design space for materials scientists and drug development professionals. Their demonstrated utility in advanced coatings and emerging potential in sophisticated biomedical applications, particularly in the targeted delivery of therapeutics, ensures that they will continue to be an active area of research and development. This guide has provided a foundational overview of the synthesis, characterization, and application of these remarkable polymers, offering a starting point for further exploration and innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of end-functionalized poly(methyl methacrylate) by organocatalyzed group transfer polymerization using functional silyl ketene acetals and α-phenylacrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and microstructural properties of the scaffold based on a 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid towards potential tissue engine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10364B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]